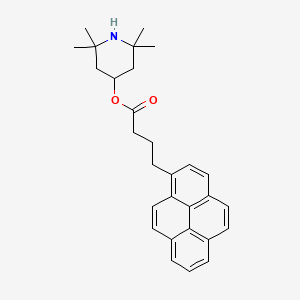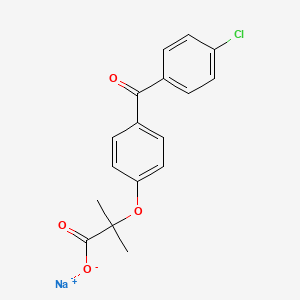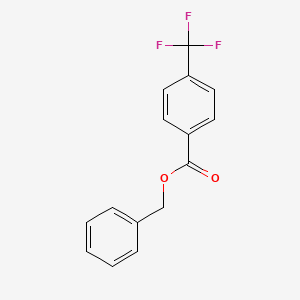![molecular formula C21H17N B12568248 4-[(Phenanthren-9-YL)methyl]aniline CAS No. 184911-05-5](/img/structure/B12568248.png)
4-[(Phenanthren-9-YL)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Phenanthren-9-YL)methyl]aniline is an organic compound that features a phenanthrene moiety attached to an aniline group via a methylene bridge This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of phenanthrene with the reactivity of aniline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Phenanthren-9-YL)methyl]aniline typically involves the following steps:
Starting Materials: Phenanthrene and aniline are the primary starting materials.
Bromination: Phenanthrene is first brominated to form 9-bromophenanthrene.
Grignard Reaction: The brominated phenanthrene undergoes a Grignard reaction with methyl magnesium bromide to form 9-methylphenanthrene.
Amination: The final step involves the reaction of 9-methylphenanthrene with aniline under suitable conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Catalysts and continuous flow reactors might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Phenanthren-9-YL)methyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenanthrene or aniline rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Halogenation, nitration, and sulfonation can be performed using reagents like halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenanthrenequinone derivatives, while substitution reactions could produce halogenated or nitrated phenanthrene compounds.
Aplicaciones Científicas De Investigación
4-[(Phenanthren-9-YL)methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound’s structural properties make it useful in studying aromatic interactions in biological systems.
Industry: Used in the production of dyes, pigments, and other materials that require stable aromatic compounds.
Mecanismo De Acción
The mechanism of action of 4-[(Phenanthren-9-YL)methyl]aniline involves its interaction with molecular targets through aromatic stacking and hydrogen bonding. The phenanthrene moiety can intercalate into DNA, while the aniline group can form hydrogen bonds with amino acids in proteins. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenanthrene: A polycyclic aromatic hydrocarbon with similar aromatic properties.
Aniline: A simple aromatic amine that shares the aniline group with 4-[(Phenanthren-9-YL)methyl]aniline.
9-Methylphenanthrene: A methylated derivative of phenanthrene that is structurally similar.
Uniqueness
This compound is unique due to the combination of phenanthrene and aniline moieties, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
184911-05-5 |
|---|---|
Fórmula molecular |
C21H17N |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
4-(phenanthren-9-ylmethyl)aniline |
InChI |
InChI=1S/C21H17N/c22-18-11-9-15(10-12-18)13-17-14-16-5-1-2-6-19(16)21-8-4-3-7-20(17)21/h1-12,14H,13,22H2 |
Clave InChI |
IFBLKSRECLTRSC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CC4=CC=C(C=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid--[(1R,2S)-cyclopropane-1,2-diyl]dimethanol (2/1)](/img/structure/B12568173.png)
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-2-thiophenecarboxamide](/img/structure/B12568176.png)


![Carbamic acid, [4-[[(3S)-3-aminobutyl]amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester](/img/structure/B12568202.png)
![6-[(Tridecylamino)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12568203.png)
![4-[2-(Pyren-1-YL)ethenyl]pyridine](/img/structure/B12568214.png)


![N-(5-Aminopentyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide](/img/structure/B12568224.png)

![Aziridine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12568229.png)

